molecular formula C9H11NO2 B12097819 (2R)-2-(4-aminophenyl)propanoic acid CAS No. 110772-51-5

(2R)-2-(4-aminophenyl)propanoic acid

Cat. No.: B12097819
CAS No.: 110772-51-5
M. Wt: 165.19 g/mol
InChI Key: WOMVICAMAQURRN-ZCFIWIBFSA-N
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Description

(2R)-2-(4-aminophenyl)propanoic acid is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-aminophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-nitrophenylacetic acid.

    Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced chiral resolution methods, such as simulated moving bed chromatography, can enhance the yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-aminophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: Further reduction can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to form amides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

(2R)-2-(4-aminophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(4-aminophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: Key pathways include those related to inflammation, pain signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-aminophenyl)propanoic acid: The enantiomer of the compound, differing in its stereochemistry.

    4-aminophenylacetic acid: Lacks the chiral center present in (2R)-2-(4-aminophenyl)propanoic acid.

    4-nitrophenylacetic acid: The precursor in the synthesis, containing a nitro group instead of an amino group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This enantiomeric purity is crucial for its effectiveness in pharmaceutical applications, distinguishing it from its racemic or other enantiomeric counterparts.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts, emphasizing its unique properties and potential applications

Properties

CAS No.

110772-51-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2R)-2-(4-aminophenyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1

InChI Key

WOMVICAMAQURRN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)N)C(=O)O

Origin of Product

United States

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